molecular formula C21H25NO2 B294857 1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate

1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate

Cat. No.: B294857
M. Wt: 323.4 g/mol
InChI Key: BVODEVLJXZALEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate is a chemical compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two phenyl groups attached to an acetic acid moiety, which is further esterified with a 1-(1-pyrrolidinyl)propan-2-yl group . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate typically involves the esterification of 2,2-diphenylacetic acid with 1-(1-pyrrolidinyl)propan-2-ol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2,2-diphenylacetic acid, which can then interact with various enzymes and receptors in biological systems. The pyrrolidinyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate is unique due to the combination of the diphenylacetic acid and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate

InChI

InChI=1S/C21H25NO2/c1-17(16-22-14-8-9-15-22)24-21(23)20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20H,8-9,14-16H2,1H3

InChI Key

BVODEVLJXZALEU-UHFFFAOYSA-N

SMILES

CC(CN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(CN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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